Cas no 4467-16-7 (Pyridine, 3-(3-chloro-2-methylphenyl)-)

Pyridine, 3-(3-chloro-2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-(3-chloro-2-methylphenyl)-
- 3-(3-Chloro-2-methylphenyl)pyridine
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- Inchi: 1S/C12H10ClN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,1H3
- InChI Key: CFKLDJZJHIHXRA-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=CC=CC(Cl)=C1C
Computed Properties
- Exact Mass: 203.0503
Experimental Properties
- Density: 1.156±0.06 g/cm3(Predicted)
- Boiling Point: 309.1±27.0 °C(Predicted)
- PSA: 12.89
- pka: 4.41±0.12(Predicted)
Pyridine, 3-(3-chloro-2-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026540-250mg |
3-(3-Chloro-2-methylphenyl)pyridine |
4467-16-7 | 97% | 250mg |
$484.80 | 2023-09-01 | |
Alichem | A013026540-1g |
3-(3-Chloro-2-methylphenyl)pyridine |
4467-16-7 | 97% | 1g |
$1534.70 | 2023-09-01 | |
Alichem | A013026540-500mg |
3-(3-Chloro-2-methylphenyl)pyridine |
4467-16-7 | 97% | 500mg |
$782.40 | 2023-09-01 |
Pyridine, 3-(3-chloro-2-methylphenyl)- Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on Pyridine, 3-(3-chloro-2-methylphenyl)-
Pyridine, 3-(3-chloro-2-methylphenyl)-: A Comprehensive Overview
The compound Pyridine, 3-(3-chloro-2-methylphenyl)-, with the CAS number 4467-16-7, is a significant organic molecule in the field of chemistry and materials science. This compound belongs to the family of pyridines, which are aromatic six-membered rings containing one nitrogen atom. The specific substitution pattern of this pyridine derivative—namely, the presence of a chloro group and a methyl group on the phenyl ring attached to the pyridine ring—confers unique chemical properties that make it valuable in various applications.
Pyridine derivatives have long been studied for their versatile reactivity and structural diversity. The 3-(3-chloro-2-methylphenyl) substitution pattern in this compound introduces electronic effects that influence its reactivity and stability. Recent studies have highlighted the potential of such substituted pyridines in drug design, catalysis, and advanced materials development.
From a structural standpoint, Pyridine, 3-(3-chloro-2-methylphenyl)- exhibits a planar geometry due to the aromaticity of both the pyridine and phenyl rings. The nitrogen atom in the pyridine ring contributes to its electron-withdrawing properties, which can enhance the electrophilicity of adjacent positions. This characteristic is particularly useful in organic synthesis, where such compounds can act as intermediates or building blocks for more complex molecules.
Recent research has focused on the synthesis and characterization of Pyridine, 3-(3-chloro-2-methylphenyl)- using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided deeper insights into its electronic structure and bonding characteristics. For instance, investigations into its UV-vis absorption spectra have revealed its potential as a chromophore in optoelectronic materials.
In terms of applications, Pyridine, 3-(3-chloro-2-methylphenyl)- has shown promise in the field of catalysis. Its ability to coordinate with metal ions makes it a candidate for heterogeneous catalysts in various industrial processes. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, particularly in the development of bioactive compounds targeting specific therapeutic areas.
The synthesis of Pyridine, 3-(3-chloro-2-methylphenyl)- typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation followed by substitution or elimination steps. Optimization of these reaction conditions has been a focus area for researchers aiming to improve yield and purity.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns at an atomic level. Such studies are instrumental in predicting its behavior under different chemical conditions and guiding experimental designs.
In conclusion, Pyridine, 3-(3-chloro-2-methylphenyl)- is a versatile compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties of this compound, its role in advancing scientific knowledge is expected to grow further.
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